Rhynchophylline

Vue d'ensemble

Description

Rhynchophylline is a plant-derived tetracyclic oxindole alkaloid found in certain species of Uncaria, notably Uncaria rhynchophylla and Uncaria tomentosa . It is also present in the leaves of Mitragyna speciosa and Mitragyna tubulosa . This compound has been traditionally used in herbal medicine for its various therapeutic properties, including anti-inflammatory, neuroprotective, anti-hypertensive, anti-rhythmic, and sedative effects .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Rhynchophylline primarily targets N-methyl-D-aspartate (NMDA) receptors and acts as a non-competitive antagonist . It also targets ion channels and tyrosine kinase receptors . These targets play crucial roles in neuronal communication, sleep regulation, and other physiological processes .

Mode of Action

This compound interacts with its targets, primarily NMDA receptors, in a non-competitive manner . This interaction leads to changes in brain oscillations during wakefulness and slow-wave sleep . The compound’s effects on these targets can impact sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It modifies the expression of genes linked to cell movement, apoptosis/necrosis, and transcription/translation in a brain region-independent manner . It also changes those linked to sleep regulation (e.g., Hcrt, Pmch) in a brain region-specific manner (e.g., in the hypothalamus) . Furthermore, it impacts sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, ERK/MAPK, PI3K/AKT, and NF-κB pathways .

Pharmacokinetics

The oral bioavailability and drug-likeness of this compound were calculated to be 41.82% and 0.57, respectively . These properties are crucial for assessing the effects of drug distribution and are important factors in the compound’s bioavailability .

Result of Action

This compound has been shown to enhance slow-wave sleep and modify brain oscillations during both wakefulness and slow-wave sleep . It also impacts neuronal communication in a way that could have substantial effects on sleep phenotypes . Moreover, it has been found to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .

Action Environment

Environmental factors, particularly light intensity, can influence the production of this compound . For instance, the contents of this compound and its isomer, Isothis compound, significantly increased in Uncaria rhynchophylla leaves at 20% light intensity after 7 and 21 days . Additionally, precipitation has been found to be a major factor affecting the content of this compound .

Analyse Biochimique

Biochemical Properties

Rhynchophylline interacts with various enzymes and proteins. It is a non-competitive NMDA antagonist and a calcium channel blocker . It has been shown to inhibit calcium influx and prevent glutamate-induced neuronal death in vitro . The interaction of this compound with these biomolecules plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to increase sleep time in rodents . It can impact sleep through mechanisms involving ion channels, N-methyl-D-aspartate (NMDA) receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a noncompetitive NMDA glutamate receptor antagonist and inhibits calcium influx, thereby preventing glutamate-induced neuronal death . It also suppresses the expression of toll-like receptor 4, NOD-like receptor protein 3, and cyclooxygenase 2 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to enhance slow wave sleep (SWS) after both injections, suppress paradoxical sleep (PS) in the light but enhance PS in the dark period . Furthermore, this compound modifies brain oscillations during both wakefulness and SWS (including delta activity dynamics) in a time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reduce locomotor activity, and increase sleep time when co-administered with pentobarbital in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .

Transport and Distribution

It is known that this compound is an important active component of Uncaria rhynchophylla, which is used in traditional Chinese medicine .

Subcellular Localization

A highly efficient protoplast-based transient expression system was used for subcellular localization of transcription factor UrWRKY37

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The asymmetric total syntheses of rhynchophylline and its isomer, isothis compound, have been achieved through a series of 17 and 16 steps, respectively, starting from butanal and ethyl acrylate . The synthesis involves Carreira ring expansion to construct the tetracyclic spirooxindole core with high diastereoselectivity and the use of Bosch’s chiral lactam for the preparation of enantioenriched cyclic imine .

Industrial Production Methods: the extraction from natural sources, such as Uncaria species, remains a common method due to the compound’s natural abundance in these plants .

Analyse Des Réactions Chimiques

Types of Reactions: Rhynchophylline undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as isothis compound, which is a C7 spiroisomer of this compound .

Comparaison Avec Des Composés Similaires

Rhynchophylline is chemically related to other indole alkaloids, such as mitragynine . Similar compounds include:

Isothis compound: A C7 spiroisomer of this compound with similar biological activities.

Mitragynine: Another indole alkaloid found in Mitragyna speciosa, known for its psychoactive properties.

This compound stands out due to its unique combination of neuroprotective, anti-inflammatory, and cardiovascular protective effects, making it a compound of significant interest in both traditional and modern medicine .

Propriétés

Numéro CAS |

76-66-4 |

|---|---|

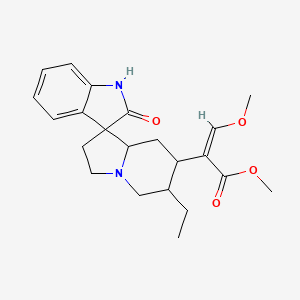

Formule moléculaire |

C22H28N2O4 |

Poids moléculaire |

384.5 g/mol |

Nom IUPAC |

methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m1/s1 |

Clé InChI |

DAXYUDFNWXHGBE-UKMPBLTPSA-N |

SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

SMILES isomérique |

CC[C@@H]1CN2CC[C@@]3([C@H]2C[C@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

SMILES canonique |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Apparence |

Solid powder |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.